molecular formula C15H15NO2 B11765881 Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate

Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate

Cat. No.: B11765881
M. Wt: 241.28 g/mol
InChI Key: USDFZLWTIADTBI-UHFFFAOYSA-N
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Description

Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate: is an organic compound with the molecular formula C15H15NO2 and a molecular weight of 241.29 g/mol This compound is characterized by a quinoline ring attached to a cyclobutane ring, which is further esterified with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid.

    Cyclobutane Ring Formation: The cyclobutane ring can be formed via involving alkenes or alkynes.

    Esterification: The final step involves the esterification of the cyclobutane carboxylic acid with methanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound often involve bulk synthesis techniques, which include the use of large-scale reactors and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions include various quinoline derivatives, cyclobutane derivatives, and esterified products, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline ring is known to intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, the compound may interact with various cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(quinolin-6-yl)cyclopropane-1-carboxylate
  • Methyl 1-(quinolin-6-yl)cyclopentane-1-carboxylate
  • Ethyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate

Uniqueness

Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate is unique due to its specific combination of a quinoline ring and a cyclobutane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

methyl 1-quinolin-6-ylcyclobutane-1-carboxylate

InChI

InChI=1S/C15H15NO2/c1-18-14(17)15(7-3-8-15)12-5-6-13-11(10-12)4-2-9-16-13/h2,4-6,9-10H,3,7-8H2,1H3

InChI Key

USDFZLWTIADTBI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCC1)C2=CC3=C(C=C2)N=CC=C3

Origin of Product

United States

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